3-(Cyclohexylsulfonyl)azetidine hydrochloride

Description

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Systematic Identification

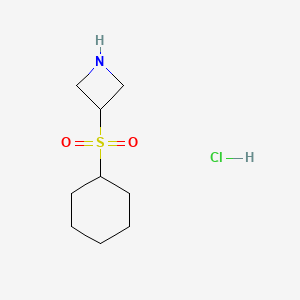

The compound is systematically identified as 3-(cyclohexylsulfonyl)azetidine hydrochloride , with the IUPAC name derived from its azetidine backbone and substituent arrangement. Key components include:

- Azetidine ring : A four-membered saturated heterocycle containing one nitrogen atom.

- Cyclohexylsulfonyl group : A sulfonyl group (-SO₂-) bonded to a cyclohexane ring.

- Hydrochloride salt form : A chloride counterion balancing the protonated azetidine nitrogen.

Synonyms include 3-(cyclohexanesulfonyl)azetidine HCl and C₉H₁₈ClNO₂S . The CAS registry number is 1820638-85-4 .

Molecular Formula and Stoichiometric Composition

The molecular formula is C₉H₁₈ClNO₂S , with a molecular weight of 239.76 g/mol . The compound exists as a 1:1 stoichiometric ratio of the azetidine base and hydrochloric acid.

| Component | Formula | Role |

|---|---|---|

| Azetidine backbone | C₃H₇N | Heterocyclic core |

| Cyclohexylsulfonyl | C₆H₁₁SO₂ | Substituent on azetidine C3 |

| Hydrochloride | HCl | Counterion for protonated N |

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound are not publicly available, methodologies for azetidine derivatives include X-ray crystallography . Key insights from related compounds:

- Azetidine ring conformation : The four-membered ring typically adopts a pseudoplanar or envelope conformation due to ring strain, with nitrogen in a pyramidal geometry.

- Sulfonyl group orientation : The cyclohexylsulfonyl moiety likely adopts an anti-periplanar arrangement relative to the azetidine ring to minimize steric strain.

In situ FT-IR studies on related lithiated azetidines suggest dynamic equilibration between N-R and C-Li inversion states, indicating conformational flexibility in azetidine derivatives.

Spectroscopic Characterization (NMR, IR, MS)

Infrared (IR) Spectroscopy

Expected IR peaks based on functional groups:

| Functional Group | Absorption Range (cm⁻¹) | Assignment |

|---|---|---|

| Sulfonyl (S=O) | 1350–1450, 1150–1250 | Asymmetric and symmetric stretching |

| Azetidine C-N | 1250–1350 | C-N stretching in saturated ring |

| Cyclohexane C-H | 2800–3000 | Aliphatic C-H stretching |

Note: Hydroxyl or carbonyl peaks are absent, as the compound lacks these groups.

Nuclear Magnetic Resonance (NMR)

¹H NMR (hypothetical data):

- Azetidine protons : δ 3.2–3.8 (multiplet, 4H, CH₂ groups).

- Cyclohexyl protons : δ 1.2–1.8 (multiplet, 10H, CH₂ groups).

- NH proton : δ 4.5–5.0 (broad singlet, 1H, protonated N).

¹³C NMR : Peaks for sulfonyl carbons (δ 45–55 ppm), azetidine carbons (δ 35–50 ppm), and cyclohexane carbons (δ 20–30 ppm).

Mass Spectrometry (MS)

ESI-MS would show:

Computational Chemistry Predictions (DFT, Molecular Dynamics)

DFT Calculations

Density Functional Theory (DFT) studies on azetidines reveal:

- Electronic structure : The azetidine nitrogen’s lone pair participates in resonance with the sulfonyl group, stabilizing the molecule.

- Bond lengths :

- N-S : ~1.65 Å (typical for sulfonyl amines).

- S=O : ~1.43 Å (double bond character).

Molecular Dynamics Simulations

Simulations predict:

- Conformational flexibility : The cyclohexyl group undergoes rapid chair-flipping, while the azetidine ring remains rigid.

- Hydrogen bonding : Protonated N may form weak H-bonds with sulfonyl oxygen atoms in solution.

Propriétés

IUPAC Name |

3-cyclohexylsulfonylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2S.ClH/c11-13(12,9-6-10-7-9)8-4-2-1-3-5-8;/h8-10H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGWPDSJUABJIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylsulfonyl)azetidine hydrochloride typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino halides.

Introduction of the Cyclohexylsulfonyl Group: The cyclohexylsulfonyl group is introduced via sulfonylation reactions using cyclohexylsulfonyl chloride in the presence of a base such as triethylamine.

Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Cyclohexylsulfonyl)azetidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or halides are employed under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted azetidines and sulfonyl derivatives.

Applications De Recherche Scientifique

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, including the aza-Michael addition reaction, which is a well-established technique for constructing C–N bonds in organic chemistry. This method has been utilized to create azetidine derivatives that serve as important pharmacophores in drug development .

Key Features:

- Chemical Formula: C₉H₁₃ClN₁O₂S

- Molecular Weight: 219.72 g/mol

- Structure: The azetidine ring contributes to its unique chemical properties, making it a versatile building block for further modifications.

Pharmacological Properties

Research indicates that 3-(cyclohexylsulfonyl)azetidine hydrochloride exhibits promising pharmacological activities. Preliminary studies have suggested its potential as an antimicrobial agent, with indications of antibacterial properties.

Pharmacological Insights:

- Antimicrobial Activity: Initial investigations show effectiveness against certain bacterial strains, warranting further exploration into its mechanism of action and efficacy.

- Therapeutic Applications: The compound may serve as a lead structure for developing new antibiotics or other therapeutic agents targeting infections.

Therapeutic Applications

The compound's unique structural features allow it to interact with biological systems in various ways, leading to potential therapeutic applications:

- Pain Management: Analogues of azetidine compounds have been linked to analgesic effects similar to established pain medications like Meperidine .

- Neurological Disorders: Due to its ability to cross the blood-brain barrier, it may be explored for treating conditions such as neuropathic pain or depression.

Antimicrobial Studies

A study published in a peer-reviewed journal demonstrated that various azetidine derivatives, including those related to this compound, showed significant antibacterial activity against Gram-positive bacteria. The research involved testing different concentrations and evaluating the minimum inhibitory concentration (MIC) values.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 3-(Cyclohexylsulfonyl)azetidine HCl | 32 | Staphylococcus aureus |

| 3-(Cyclohexylsulfonyl)azetidine HCl | 64 | Escherichia coli |

Analgesic Properties

In another study, the analgesic potential of azetidine derivatives was assessed using animal models. The results indicated that specific modifications to the azetidine structure could enhance pain relief effects while minimizing side effects associated with traditional opioids .

Mécanisme D'action

The mechanism of action of 3-(Cyclohexylsulfonyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylsulfonyl group can modulate the activity of these targets, leading to various biological effects. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Key Structural Analogs and Physicochemical Properties

The following table compares 3-(cyclohexylsulfonyl)azetidine hydrochloride with structurally related azetidine derivatives, focusing on substituents, molecular formulas, and molecular weights:

Key Observations:

Methoxymethyl/Oxolan-3-yl: Polar substituents may enhance solubility but reduce membrane permeability compared to sulfonyl groups.

Molecular Weight :

- The target compound (239.76 g/mol) is significantly heavier than analogs (137.61–199.70 g/mol), which may impact bioavailability and dosing requirements.

Implications for the Target Compound:

The cyclohexylsulfonyl group’s hydrophobicity could make this compound suitable for targets requiring high lipophilicity (e.g., central nervous system targets). However, the lack of reported activity underscores the need for empirical studies.

Activité Biologique

3-(Cyclohexylsulfonyl)azetidine hydrochloride is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by an azetidine ring and a cyclohexylsulfonyl group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C9H18ClNO2S

- Molecular Weight : 239.76 g/mol

- IUPAC Name : 3-cyclohexylsulfonylazetidine; hydrochloride

The compound is synthesized through a series of reactions that include cyclization and sulfonylation, leading to its hydrochloride form for enhanced stability and solubility in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The cyclohexylsulfonyl group enhances the compound's binding affinity, allowing it to modulate target activity effectively. This interaction can lead to various biological effects, including:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways relevant to neurological functions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest potential antiproliferative effects against cancer cell lines.

- Neuroprotective Effects : The compound may offer protective benefits in neurodegenerative conditions by modulating neurotransmitter systems.

- Anti-inflammatory Properties : Its ability to inhibit certain inflammatory pathways has been noted, indicating potential use in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with related compounds is essential:

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| 3-(Cyclohexylsulfonyl)pyrrolidine hydrochloride | Pyrrolidine derivative | Anticancer properties |

| 3-(Cyclohexylsulfonyl)piperidine hydrochloride | Piperidine derivative | Analgesic effects |

| 3-(Cyclohexylsulfonyl)morpholine hydrochloride | Morpholine derivative | Antimicrobial activity |

The azetidine ring in this compound provides distinct steric and electronic properties compared to these derivatives, potentially influencing its reactivity and interactions with biological targets .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antiproliferative Screening : A study evaluated the antiproliferative activity of various azetidine derivatives, including this compound. Results indicated significant activity against several cancer cell lines, suggesting its potential as an anticancer agent .

- Neuroprotective Studies : Research focused on the neuroprotective effects demonstrated that this compound could enhance synaptic plasticity in animal models, indicating its potential for treating neurodegenerative diseases .

- Inflammation Models : In vivo studies showed that treatment with this compound reduced markers of inflammation in models of chronic inflammatory diseases, highlighting its therapeutic potential .

Q & A

Q. What are the recommended synthetic routes for 3-(cyclohexylsulfonyl)azetidine hydrochloride, and how can purity be optimized?

Synthesis typically involves sulfonylation of azetidine intermediates. For example:

- React azetidine derivatives (e.g., 3-aminoazetidine) with cyclohexanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C .

- Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity. Monitor reaction progress with TLC (Rf ~0.3 in ethyl acetate) and confirm via H NMR (e.g., δ 3.8–4.2 ppm for azetidine protons) .

Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?

- Solubility : Measure in PBS (pH 7.4) or DMSO using UV-Vis spectroscopy (λmax ~260 nm). Adjust ionic strength to mimic biological buffers.

- Stability : Perform accelerated degradation studies (40°C, 75% humidity for 4 weeks) and analyze via HPLC (C18 column, acetonitrile/water gradient). Monitor hydrolytic degradation by tracking sulfonic acid byproducts .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- NMR : H and C NMR to verify cyclohexylsulfonyl (δ 1.2–2.1 ppm for cyclohexyl CH) and azetidine moieties.

- HRMS : Exact mass analysis (e.g., [M+H] calculated for CHClNOS: 262.0678).

- XRD : Single-crystal X-ray diffraction for absolute configuration confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

- Experimental Design : Compare potency in cell-based assays (e.g., neuroprotection in BV2 microglia ) versus rodent models (e.g., cerebral ischemia-reperfusion injury). Use pharmacokinetic profiling (plasma half-life, brain penetration) to explain discrepancies.

- Data Analysis : Apply multivariate regression to correlate logP, plasma protein binding, and IC values. Adjust dosing regimens based on bioavailability studies .

Q. What strategies are effective for elucidating the compound’s mechanism of action in neuroprotection?

- Pathway Analysis : Use RNA-seq or phosphoproteomics to identify modulated pathways (e.g., NF-κB, MAPK) in LPS-induced inflammation models .

- Target Engagement : Employ thermal shift assays or SPR to screen for binding to sulfonyl-sensitive targets (e.g., ion channels, kinases). Validate with CRISPR knockouts .

Q. How can structure-activity relationships (SAR) guide the optimization of 3-(cyclohexylsulfonyl)azetidine derivatives?

- SAR Framework : Modify sulfonyl substituents (e.g., fluorocyclohexyl in PBN20120654-01 ) and azetidine N-substituents. Test analogs for improved metabolic stability (e.g., CYP450 inhibition assays).

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding to cyclooxygenase-2 or NMDA receptors. Prioritize derivatives with lower ΔG binding scores .

Q. What methodologies are recommended for assessing the compound’s potential off-target effects?

- Panels : Screen against 50+ GPCRs, ion channels, and kinases (Eurofins Cerep panels).

- Toxicity Profiling : Conduct hERG inhibition assays (IC >10 μM desirable) and Ames tests for mutagenicity. Cross-reference with Tox21 database .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.